

Application of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide in Chemical Biology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-PEG4-amino-t-Bu-DADPS-C6-azide**

Cat. No.: **B2577659**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a versatile, trifunctional chemical probe designed for advanced applications in chemical biology, proteomics, and drug discovery. This reagent integrates three key functionalities: a biotin moiety for high-affinity capture, a polyethylene glycol (PEG4) spacer, an acid-cleavable dialkoxydiphenylsilane (DADPS) linker, and a terminal azide group for bioorthogonal conjugation. This unique combination of features makes it an invaluable tool for the identification and characterization of protein targets, the study of post-translational modifications, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).

The biotin group allows for highly efficient enrichment of labeled biomolecules using streptavidin-based affinity purification. The hydrophilic PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, ensuring efficient binding and reaction kinetics. The azide handle enables covalent conjugation to alkyne-modified biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, also known as "click chemistry". Crucially, the DADPS linker is cleavable under mild acidic conditions (e.g., formic acid), which permits the release of captured proteins for downstream analysis by mass spectrometry without the harsh elution conditions that can lead to sample contamination and loss.

Key Applications

- **Chemoproteomic Target Identification:** This probe is ideal for identifying the cellular targets of small molecule inhibitors or drugs. A drug of interest can be modified with an alkyne group and then incubated with cells or cell lysates. After the drug binds to its protein targets, the **Biotin-PEG4-amino-t-Bu-DADPS-C6-azide** probe is "clicked" onto the alkyne-modified drug-protein complex. The entire complex can then be captured on streptavidin beads, and after washing away non-specific binders, the target proteins are released by cleaving the DADPS linker for identification by mass spectrometry.
- **Activity-Based Protein Profiling (ABPP):** In ABPP, the probe can be used to label active enzymes in a complex proteome. An activity-based probe containing an alkyne group is used to covalently label the active site of a specific enzyme class. The azide group of the **Biotin-PEG4-amino-t-Bu-DADPS-C6-azide** is then used to attach a biotin tag for enrichment and subsequent identification of the labeled enzymes.
- **Mapping Post-Translational Modifications (PTMs):** This reagent can be employed to enrich and identify proteins with specific PTMs. For example, metabolic labeling can be used to introduce alkyne-bearing sugars or amino acids into proteins. These modified proteins can then be tagged with the biotin-azide probe for affinity purification and mass spectrometric analysis of the PTM sites.
- **PROTAC Development and Target Engagement Studies:** In the context of PROTACs, this molecule can be used as a tool to verify target engagement. A PROTAC can be synthesized with an alkyne handle. The biotin-azide probe can then be used to pull down the PROTAC and its binding partners (the target protein and the E3 ligase), confirming the formation of the ternary complex, a critical step in PROTAC-mediated protein degradation.

Data Presentation

Table 1: Physicochemical Properties of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide

Property	Value
Molecular Formula	C ₄₃ H ₆₇ N ₇ O ₉ SSi
Molecular Weight	886.18 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO, DMF
Storage	Store at -20°C, protect from light and moisture

Table 2: Representative Performance Data for DADPS-based Cleavable Linkers

Parameter	Condition	Typical Efficiency	Reference
Cleavage Condition	10% Formic Acid	>95% in 30 minutes at RT	[1]
Cleavage Condition	5% Formic Acid	~95% in 2 hours at RT	[1]
Click Reaction (CuAAC)	1 mM CuSO ₄ , 5 mM Sodium Ascorbate	>90%	General Protocol
Biotin-Streptavidin Binding	N/A	K _d ~ 10 ⁻¹⁵ M	General Knowledge

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the general procedure for labeling alkyne-modified proteins with **Biotin-PEG4-amino-t-Bu-DADPS-C6-azide**.

Materials:

- Alkyne-modified protein sample in a suitable buffer (e.g., PBS)
- Biotin-PEG4-amino-t-Bu-DADPS-C6-azide** (10 mM stock in DMSO)

- Copper(II) sulfate (CuSO_4) (50 mM stock in water)
- Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared) or Sodium Ascorbate (50 mM stock in water, freshly prepared)
- Tris(benzyltriazolylmethyl)amine (TBTA) (10 mM stock in DMSO)
- PBS (pH 7.4)
- Microcentrifuge tubes

Procedure:

- In a microcentrifuge tube, combine the alkyne-modified protein sample (e.g., 100 μg in 100 μL PBS).
- Add **Biotin-PEG4-amino-t-Bu-DADPS-C6-azide** to a final concentration of 100 μM .
- Add TBTA to a final concentration of 100 μM .
- Add CuSO_4 to a final concentration of 1 mM.
- Initiate the reaction by adding TCEP or sodium ascorbate to a final concentration of 5 mM.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
- The biotinylated protein sample is now ready for downstream applications such as affinity purification.

Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Beads

This protocol outlines the enrichment of biotinylated proteins from a complex mixture.

Materials:

- Biotinylated protein sample (from Protocol 1)

- Streptavidin-coated magnetic beads
- Wash Buffer 1: 1% SDS in PBS
- Wash Buffer 2: 6 M Urea in PBS
- Wash Buffer 3: 50 mM Ammonium Bicarbonate in water
- Cleavage Buffer: 10% Formic Acid in water
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5
- Magnetic rack

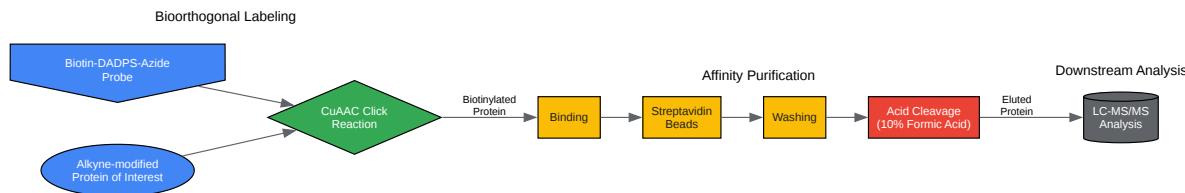
Procedure:

- Equilibrate the streptavidin magnetic beads by washing them three times with PBS.
- Add the biotinylated protein sample to the equilibrated beads and incubate for 1 hour at room temperature with gentle rotation.
- Place the tube on the magnetic rack to capture the beads and discard the supernatant.
- Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
 - Twice with Wash Buffer 1.
 - Twice with Wash Buffer 2.
 - Three times with Wash Buffer 3.
- After the final wash, resuspend the beads in 50-100 μ L of Cleavage Buffer.
- Incubate for 30 minutes at room temperature with occasional vortexing to cleave the DADPS linker and release the captured proteins.
- Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted proteins.

- Neutralize the eluate by adding an appropriate volume of Neutralization Buffer.
- The eluted proteins are now ready for downstream analysis such as SDS-PAGE or mass spectrometry.

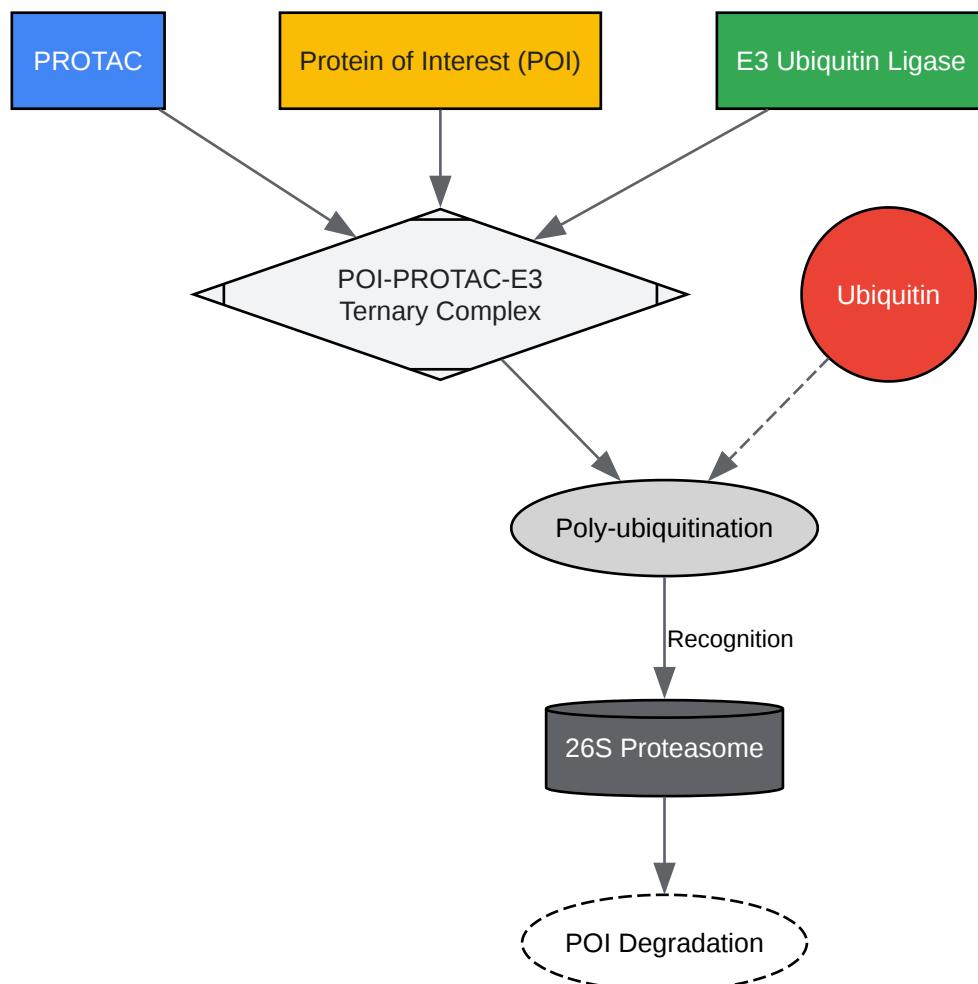
Protocol 3: On-Bead Digestion for Mass Spectrometry Analysis

For applications where cleavage is not desired, on-bead digestion can be performed.

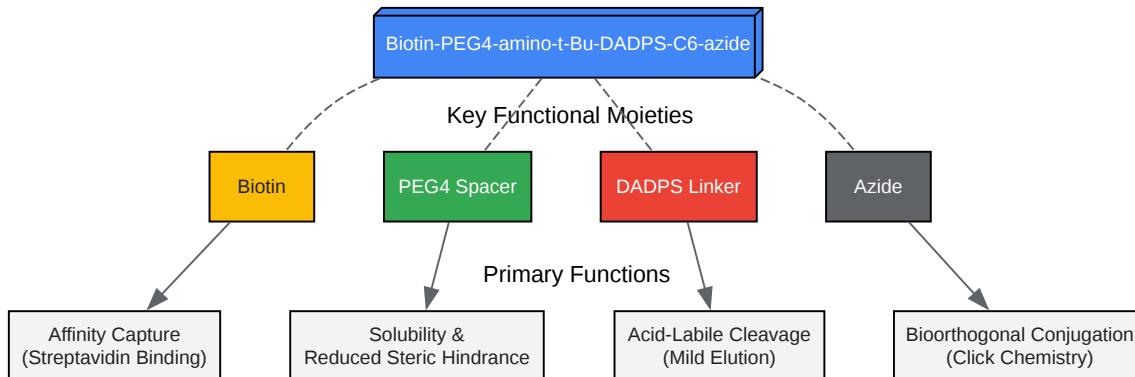

Materials:

- Protein-bound streptavidin beads (from Protocol 2, step 4)
- Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate
- Alkylation Buffer: 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate
- Trypsin solution (e.g., 20 µg/mL in 50 mM Ammonium Bicarbonate)
- Quenching Solution: 1% Trifluoroacetic Acid (TFA)

Procedure:


- After the washing steps in Protocol 2, resuspend the beads in Reduction Buffer and incubate for 30 minutes at 56°C.
- Cool to room temperature and add Alkylation Buffer. Incubate for 20 minutes in the dark.
- Wash the beads three times with 50 mM Ammonium Bicarbonate.
- Resuspend the beads in Trypsin solution and incubate overnight at 37°C with shaking.
- Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
- Quench the digestion by adding Quenching Solution.
- The peptide mixture is now ready for desalting and analysis by LC-MS/MS.

Visualizations


[Click to download full resolution via product page](#)

Caption: Experimental workflow for target identification.

[Click to download full resolution via product page](#)

Caption: PROTAC-mediated protein degradation pathway.

[Click to download full resolution via product page](#)

Caption: Functional components of the chemical probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biotin-PEG4-amino-t-Bu-DADPS-C6-azide - LabNet Biotecnica [labnet.es]
- To cite this document: BenchChem. [Application of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide in Chemical Biology]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2577659#application-of-biotin-peg4-amino-t-bu-dadps-c6-azide-in-chemical-biology>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com